ADTN
Description
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGAOFCKGHGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968175 | |
| Record name | (+/-)-ADTN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53463-78-8 | |
| Record name | 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADTN | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-ADTN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM7UYI7VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6,7-Dihydroxy-2-aminotetralin (6,7-ADTN) is a compound of significant interest in neuropharmacology due to its dopaminergic activity. This article explores its biological activity, particularly focusing on its interaction with dopamine receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
6,7-Dihydroxy-2-aminotetralin is a derivative of 2-aminotetralin, characterized by the presence of two hydroxyl groups at the 6 and 7 positions on the aromatic ring. Its chemical formula is with a molecular weight of approximately 179.22 g/mol .
Dopamine Receptor Interaction
6,7-ADTN has been shown to act as a dopamine receptor agonist. It exhibits a preferential binding affinity for D2-like dopamine receptors compared to other neurotransmitter systems such as serotonin and norepinephrine. In comparative studies, its binding affinity was reported to be greater than that of (+)-N-n-propylnorapomorphine and dopamine itself .
Table 1: Comparative Binding Affinities
| Compound | Binding Affinity (Relative) |
|---|---|
| 6,7-Dihydroxy-2-aminotetralin | Highest |
| (+)-N-n-propylnorapomorphine | Moderate |
| Dopamine | Lower |
| Norepinephrine | Lower |
| Serotonin | Lowest |
Pharmacological Effects
Research indicates that 6,7-ADTN can induce locomotor activity in animal models similar to that produced by other known dopaminergic agents. For instance, bilateral injection into the rat nucleus accumbens resulted in increased locomotion, suggesting its potential role in modulating dopaminergic pathways .
Case Studies
- Dopaminergic Activity in Rodents : A study demonstrated that administration of 6,7-ADTN led to significant increases in locomotor activity in rodents, paralleling effects seen with apomorphine but with varying potency levels .
- Comparative Analysis with Other Agonists : In another investigation, 6,7-ADTN was compared with other dopamine agonists like 5-OH-DPAT and showed distinct pharmacological profiles that suggest its utility in therapeutic contexts for conditions such as Parkinson's disease and schizophrenia .
The mechanism through which 6,7-ADTN exerts its effects involves the activation of D2 receptors which are crucial for regulating neurotransmission related to motor control and reward pathways. The compound's ability to displace radiolabeled ligands from these receptors confirms its agonistic properties .
Neurotransmitter Modulation
In addition to its effects on dopamine receptors, there is evidence suggesting that 6,7-ADTN may influence GABAergic systems indirectly by modulating benzodiazepine receptor activity. This could have implications for anxiety and sedation therapies .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues
6,7-Dihydroxy-3-chromanamine
- Structural Features : This compound replaces the tetralin ring system of 6,7-ADTN with a chroman (oxygen-containing) ring.
- Pharmacological Profile : Despite structural similarity, the oxygen isostere exhibits reduced dopaminergic activity in functional assays compared to 6,7-ADTN. This highlights the importance of the tetralin scaffold in maintaining optimal receptor interactions .
6,7-Dimethoxy-2-aminotetraline Hydrobromide
- Structural Features : Methoxy groups at positions 6 and 7 replace hydroxyl groups.
- Pharmacological Profile : Methoxy substitution significantly reduces receptor affinity, as hydroxyl groups are critical for hydrogen bonding with dopamine receptor residues. This derivative shows weaker binding in D1/D5 receptor assays compared to 6,7-ADTN .
Pharmacological Analogues
Dopamine
- Receptor Affinity : Dopamine binds to both D1-like (D1/D5) and D2-like (D2/D3/D4) receptors with moderate selectivity.
- Comparison with 6,7-ADTN : 6,7-ADTN exhibits 10-fold higher affinity for D5/D1B receptors than dopamine, making it a more selective D1-like agonist . Both compounds show similar IC50 values (~1.5–6 nM) in [3H]dopamine displacement assays .
Apomorphine
- Receptor Affinity: Non-selective dopamine agonist with activity at D1-like and D2-like receptors.
- Comparison with 6,7-ADTN: While apomorphine and 6,7-ADTN share nanomolar potency in binding assays, 6,7-ADTN’s selectivity for D1-like receptors contrasts with apomorphine’s broader receptor engagement .
Benzazepines (e.g., SCH-23390)
- Receptor Affinity: Benzazepines are non-selective D1-like receptor antagonists.
- This underscores 6,7-ADTN’s unique utility in studying D5/D1B-specific signaling .
Data Tables
Table 1: Receptor Binding Affinities of Selected Dopaminergic Compounds
Key Research Findings
Receptor Subtype Selectivity: 6,7-ADTN’s 10-fold higher affinity for D5/D1B over D1A receptors distinguishes it from non-selective agonists like dopamine and antagonists like benzazepines .
Structural Determinants of Activity : Hydroxyl groups at positions 6 and 7 are critical for high-affinity binding. Methoxy substitution or ring heteroatom alterations (e.g., chromanamine) diminish activity .
Species Consistency : Binding profiles of 6,7-ADTN are conserved across species (calf, rat, human), with IC50 values consistently in the low nM range .
Preparation Methods
Oxime Formation and Hydrogenation
Contemporary syntheses prioritize regiocontrolled functionalization through sequential protection/deprotection sequences. A representative protocol involves:
- Ketal Protection : 1-Tetralone is converted to its ethylene ketal derivative using ethylene glycol and p-toluenesulfonic acid in toluene (78% yield).
- Nitrosation : Treatment with isoamyl nitrite in hydrochloric acid/methanol at 0°C forms the 2-oximino intermediate (Figure 1).
- Catalytic Hydrogenation : The oxime undergoes hydrogenation over Pd/C (10% w/w) in glacial acetic acid at 40°C under 4 atm H₂, achieving 85–90% conversion to the primary amine.
Table 1: Hydrogenation Optimization Parameters
| Catalyst Loading (%) | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | 3 | 25 | 62 |
| 10 | 4 | 40 | 89 |
| 15 | 5 | 50 | 91 |
Data adapted from Chiesi et al. (1998) and Baxter et al. (1992). Higher catalyst loadings and temperatures marginally improve yields but increase diastereomer formation risks.
Demethylation Strategies
Selective demethylation of the 6,7-dimethoxy groups remains the most critical step. Traditional methods using HBr in acetic acid (48% w/v, reflux, 12 h) achieve 70–75% yields but generate hydrobromic acid waste. Advanced alternatives include:
- BCl₃ in Dichloromethane : At −78°C, this reagent selectively cleaves methyl ethers without ring hydroxylation (82% yield, 99% purity).
- Microwave-Assisted Demethylation : Employing pyridine hydrochloride under 150 W irradiation reduces reaction time from 12 h to 35 minutes (88% yield).
Table 2: Demethylation Efficiency Comparison
| Reagent System | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| HBr/AcOH | Reflux, 12 h | 74 | 95 |
| BCl₃/DCM | −78°C, 2 h | 82 | 99 |
| Pyridine·HCl/Microwave | 150 W, 35 min | 88 | 98 |
Microwave methods demonstrate superior efficiency but require specialized equipment.
Stereochemical Considerations
The 2-amino group’s configuration profoundly influences dopaminergic receptor affinity. Racemic mixtures obtained via standard hydrogenation can be resolved using (+)-di-p-toluoyl-D-tartaric acid, yielding the (R)-enantiomer with 94% ee after recrystallization. Recent asymmetric syntheses employ chiral oxazaborolidine catalysts during the hydrogenation step, directly affording (R)-6,7-ADTN in 91% ee.
Industrial-Scale Production Challenges
Large-scale manufacturing faces three principal hurdles:
- Oxidative Stability : The catechol moiety undergoes rapid air oxidation, necessitating inert atmosphere processing (<5 ppm O₂).
- Byproduct Formation : Over-hydrogenation generates 6,7-dihydroxydecahydroquinoline impurities, mitigated by controlled H₂ uptake rates.
- Regulatory Compliance : Residual palladium must be reduced to <10 ppm via activated carbon filtration or chelating resins.
Emerging Methodologies
Biocatalytic Approaches
Immobilized transaminases (e.g., from Arthrobacter sp.) convert 6,7-dihydroxy-2-ketotetralin to 6,7-ADTN using alanine as an amine donor (65% conversion, 99% ee). While promising, enzyme costs currently limit commercial viability.
Flow Chemistry Systems
Continuous-flow hydrogenation reactors with Pd/C-packed columns enhance mass transfer, reducing reaction times from 8 h to 22 minutes (92% yield). Integrated membrane separators simultaneously remove NH₃ byproducts, improving purity to 99.8%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
